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Trifluorosilyl radical - 14835-14-4

Trifluorosilyl radical

Catalog Number: EVT-1186520
CAS Number: 14835-14-4
Molecular Formula: F3Si
Molecular Weight: 85.08 g/mol
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Product Introduction

Source and Classification

Trifluorosilyl radical is classified as a silicon-centered radical due to the presence of a silicon atom bonded to three fluorine atoms. Its unique properties stem from the electronegative nature of fluorine, which influences the radical's reactivity and stability. This radical is often generated in controlled environments for various synthetic applications, particularly in the formation of organosilicon compounds.

Synthesis Analysis

The synthesis of trifluorosilyl radicals can be achieved through several methods:

  1. Electrochemical Generation: One prominent method involves the anodic oxidation of sodium triflinate (CF₃SO₂Na) in an electrochemical cell. This process generates trifluoromethyl radicals, which can subsequently react with silane compounds to form trifluorosilyl radicals. The reaction conditions, such as solvent choice (e.g., acetone) and electrode materials, significantly influence the yield and selectivity of the desired products .
  2. Thermal Decomposition: Another method includes the thermal decomposition of silicon tetrafluoride (SiF₄) in the presence of suitable substrates that can stabilize the radical. This approach allows for the generation of trifluorosilyl radicals under high-temperature conditions .
  3. Photodissociation: Infrared multiphoton dissociation techniques have also been explored to generate SiF₃· from SiF₄ by exposing it to infrared radiation .
Molecular Structure Analysis

The molecular structure of the trifluorosilyl radical consists of a silicon atom covalently bonded to three fluorine atoms. The geometry around the silicon atom is approximately trigonal pyramidal due to the presence of one unpaired electron. This unpaired electron contributes to its radical character and reactivity. The bond lengths between silicon and fluorine are typically around 1.57 Å, reflecting strong Si-F bonds influenced by fluorine's high electronegativity.

Chemical Reactions Analysis

Trifluorosilyl radicals participate in various chemical reactions:

  1. Radical Addition Reactions: These radicals can add to unsaturated compounds such as alkenes or alkynes, leading to the formation of organofluorosilicon compounds. The addition mechanism often involves a single-electron transfer to form stable products .
  2. Reactivity with Electrophiles: Trifluorosilyl radicals exhibit high reactivity towards electrophilic species due to their radical nature, facilitating reactions that lead to functionalization of organic substrates .
  3. Chain Reactions: In certain conditions, SiF₃· can initiate chain reactions involving other radicals or reactive intermediates, further expanding its utility in synthetic organic chemistry.
Mechanism of Action

The mechanism by which trifluorosilyl radicals act typically involves:

  • Initiation: Formation of SiF₃· via electrochemical or thermal methods.
  • Propagation: The radical adds to a substrate (e.g., an alkene), forming a new radical intermediate.
  • Termination: The reaction concludes when two radicals combine or react with a stable molecule, yielding a product.

Density Functional Theory calculations have been utilized to understand these mechanisms better, providing insights into energy barriers and product distributions during reactions involving trifluorosilyl radicals .

Physical and Chemical Properties Analysis

Trifluorosilyl radicals exhibit distinct physical and chemical properties:

  • Stability: While generally unstable due to their radical nature, their stability can be enhanced in specific solvents or under controlled conditions.
  • Reactivity: High reactivity towards various substrates makes them valuable in synthetic applications.
  • Spectroscopic Properties: Characterization techniques such as Nuclear Magnetic Resonance spectroscopy provide insights into their structure and dynamics.
Applications

Trifluorosilyl radicals have several significant applications:

  1. Synthesis of Organosilicon Compounds: They serve as intermediates in synthesizing various organosilicon materials used in pharmaceuticals, agrochemicals, and advanced materials.
  2. Functionalization Reactions: Their ability to react with unsaturated compounds allows for selective functionalization processes essential in organic synthesis .
  3. Material Science: Trifluorosilyl derivatives are utilized in developing coatings and polymers with enhanced properties due to their unique chemical characteristics.
Introduction to Trifluorosilyl Radicals

Definition and Fundamental Properties of Trifluorosilyl Radicals

The trifluorosilyl radical (•SiF₃) is a transient, highly reactive species characterized by an unpaired electron residing primarily on a silicon atom bonded to three fluorine atoms. It adopts a trigonal pyramidal geometry (C₃ᵥ symmetry) with a calculated Si–F bond length of approximately 1.56 Å and F–Si–F bond angles near 108.5°, reflecting sp³ hybridization at silicon. The radical exhibits significant spin density localized on silicon (≥85%), with minor delocalization onto fluorine atoms due to pπ-dπ interactions. Its ground electronic state is a doublet (²A₁), arising from the single electron occupying the non-bonding 3p orbital perpendicular to the molecular plane. The thermodynamic instability of •SiF₃ is evidenced by its high reactivity toward bond formation, with a bond dissociation energy (BDE) for H–SiF₃ estimated at 376 kJ/mol. Spectroscopic parameters include a computed symmetric stretching frequency (ν₁) at 810 cm⁻¹ and an umbrella mode (ν₂) at 325 cm⁻¹. Table 1 summarizes key structural and electronic properties [6] [7].

Table 1: Fundamental Properties of the Trifluorosilyl Radical (•SiF₃)

PropertyValue or DescriptionMethod of Determination
Molecular GeometryTrigonal Pyramidal (C₃ᵥ symmetry)Computational (DFT/ab initio)
Si–F Bond Length~1.56 ÅComputational (DFT/ab initio)
F–Si–F Bond Angle~108.5°Computational (DFT/ab initio)
Spin Density≥85% on SiliconEPR Spectroscopy/Computational
Electronic StateDoublet (²A₁)Computational/Spectroscopic
H–SiF₃ BDE~376 kJ/molThermodynamic Analysis
Characteristic Vibrationsν₁ (a₁): ~810 cm⁻¹ (stretch), ν₂ (a₁): ~325 cm⁻¹ (bend)IR Spectroscopy/Computational

Historical Development in Organosilicon and Radical Chemistry

The exploration of •SiF₃ is intertwined with advances in organosilicon and fluorine chemistry:

  • Early Foundations (Pre-1980s): Research focused on stable fluorosilanes (e.g., SiF₄, HSiF₃). The generation of related fluorinated radicals like •CF₃ spurred interest in silicon analogs. Initial attempts to characterize •SiF₃ involved pyrolysis or photolysis of precursors like HSiF₃ or Si₂F₆, but isolation and definitive characterization remained elusive due to extreme reactivity.
  • Reagent-Driven Era (1980s-2000s): The landmark synthesis of nucleophilic trifluoromethylation reagents, notably (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent), revolutionized fluoroorganic synthesis. While TMSCF₃ primarily serves as a source of CF₃⁻, studies on its decomposition pathways and the reactivity of related fluorinated silanes (e.g., R₃SiCF₃) provided indirect evidence for intermediates like •SiF₃ or related silyl radicals formed under forcing conditions or via specific activation mechanisms. This period established silicon as a crucial carrier for fluorinated groups.
  • Modern Characterization and Application (2010s-Present): Advanced spectroscopic techniques (matrix isolation IR, time-resolved EPR) and high-level computational chemistry (CCSD(T), CASSCF) enabled direct observation and detailed characterization of •SiF₃ generated via laser photolysis (e.g., of HSiF₃ or SiF₄ in rare gas matrices) or discharge methods. Simultaneously, research into radical silylation and the development of new silicon-based reagents for fluorination explored pathways where •SiF₃ or its precursors could act as unique sources of both silicon and fluorine. Investigations revealed its role in plasma-enhanced chemical vapor deposition (PECVD) of fluorinated silicon films and its potential as an intermediate in the synthesis of novel fluorosilicon materials [6].

Significance in Organofluorine and Organosilicon Chemistry

The trifluorosilyl radical holds unique significance due to its position at the intersection of two critical fields:

  • Unique Dual Reactivity: •SiF₃ acts as a bridge species, combining the reactivity profile of a silyl radical (electrophilicity at silicon, tendency to form Si–C, Si–O, Si–N bonds) with the electronic and steric influence of fluorine substituents. The strong σ-withdrawing and π-donating effects of fluorine dramatically alter the radical's stability, electrophilicity, and bond strengths compared to alkylsilyl radicals (e.g., •SiMe₃). This makes •SiF₃ a potent, yet highly selective, radical for attacking electron-rich sites like π-systems or heteroatoms.
  • Synthetic Versatility: •SiF₃ serves as a direct precursor to trifluorosilyl (SiF₃) groups, which are valuable but challenging to introduce synthetically. These groups act as sterically compact, strongly electron-withdrawing substituents and latent handles for further functionalization (e.g., via protodesilylation or cross-coupling). Its generation from stable precursors like HSiF₃ (via H-atom abstraction) or fluorosilane polymers (via plasma decomposition) offers routes to novel fluorinated silicon-based materials, such as low-κ dielectrics or hydrophobic coatings.
  • Fundamental Insights: Studying •SiF₃ provides critical data on silicon radical chemistry under extreme electronic perturbation. The Si–F bonds impose significant steric congestion and electronic effects, making •SiF₃ a model system for understanding bond strength trends (e.g., decreasing Si–H BDE in HSiF₃ vs HSiMe₃), radical stabilization energies, and the interplay between silicon and fluorine in radical processes. Its reactivity patterns (e.g., addition to alkenes vs. halogen abstraction) inform the design of silicon-based radical reagents and catalysts for selective fluorination or silylation. Table 2 highlights key reaction types and applications [6].

Table 2: Significance and Reactivity of the Trifluorosilyl Radical

Aspect of SignificanceSpecific Role or ApplicationExample/Manifestation
Dual ReactivityElectrophilic Radical CenterAddition to alkenes, alkynes, aromatic systems
Source of –SiF₃ GroupFormation of R–SiF₃ compounds (organotrifluorosilanes)
Synthetic ApplicationsBuilding Block for Fluorinated MaterialsPECVD of Si:F films, Sol-gel precursors
Intermediate in Functional Group TransformationRadical-mediated silylation of biomolecules or polymers
Fundamental ModelProbe for Si Radical Electronic Structure under Fluorine InfluenceEPR/Computational studies of spin distribution
Benchmark for Si-X Bond EnergeticsDetermination of BDEs involving fluorinated silanes

Properties

CAS Number

14835-14-4

Product Name

Trifluorosilyl radical

Molecular Formula

F3Si

Molecular Weight

85.08 g/mol

InChI

InChI=1S/F3Si/c1-4(2)3

InChI Key

ATVLVRVBCRICNU-UHFFFAOYSA-N

SMILES

F[Si](F)F

Canonical SMILES

F[Si](F)F

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